1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone
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Overview
Description
1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone is a complex organic compound that features a piperazine and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone typically involves multiple steps. One common method involves the reaction of 4-methylphenylpiperazine with a suitable acylating agent to form an intermediate, which is then reacted with piperidine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with similar structural features.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, used in various pharmaceutical applications.
Uniqueness
1-(4-{[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone is unique due to its specific combination of piperazine and piperidine rings, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C20H29N3O2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-[4-[3-methyl-4-(4-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H29N3O2/c1-15-4-6-19(7-5-15)23-13-12-22(14-16(23)2)20(25)18-8-10-21(11-9-18)17(3)24/h4-7,16,18H,8-14H2,1-3H3 |
InChI Key |
ZUGMMWHIRIANLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3CCN(CC3)C(=O)C |
Origin of Product |
United States |
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